molecular formula C7H5BrN2 B6226681 7-bromopyrrolo[1,2-a]pyrazine CAS No. 1246554-25-5

7-bromopyrrolo[1,2-a]pyrazine

Cat. No.: B6226681
CAS No.: 1246554-25-5
M. Wt: 197.03 g/mol
InChI Key: CLJPQYZNIHAZLP-UHFFFAOYSA-N
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Description

7-bromopyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It is part of the broader family of pyrrolopyrazine derivatives, which have been isolated from various sources such as plants, microbes, soil, and marine life . These compounds have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .


Synthesis Analysis

Pyrrolopyrazines, including this compound, can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, one method involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate .


Molecular Structure Analysis

The molecular formula of this compound is C7H5BrN2 . The InChI code is 1S/C7H5BrN2/c8-6-1-3-10-4-2-9-5-7(6)10/h1-5H .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, pyrrolopyrazine derivatives in general have been synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 197.03 . Other physical and chemical properties specific to this compound were not found in the search results.

Properties

IUPAC Name

7-bromopyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-7-4-9-1-2-10(7)5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJPQYZNIHAZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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